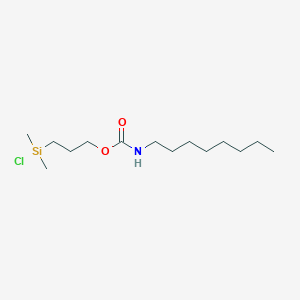
Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester” is a type of ester. Esters are a group of compounds best known for their interesting odors and are commonly used in fragrances and flavorings .
Synthesis Analysis
Esters are typically formed by the condensation of a carboxylic acid and an alcohol in a reaction known as esterification . The reaction is catalyzed by an acid .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom by a double bond, and includes an alkyl group and an -OR (alkoxy) group .Chemical Reactions Analysis
Esters can undergo a number of different reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of esters depend on their molecular structure. They are often volatile, contributing to their characteristic odors. They have higher boiling points than similar-sized hydrocarbons, but lower than similar-sized alcohols or carboxylic acids .Wissenschaftliche Forschungsanwendungen
Toxicology of Related Compounds
Studies on gallates, including propyl, octyl, and dodecyl esters of gallic acid, provide insights into general toxicity, reproduction, teratogenicity, mutagenicity, and carcinogenicity. These compounds have been studied for their antioxidant properties and safety as food additives. The biokinetics of different esters indicate varying degrees of absorption and hydrolysis, affecting their toxicity profiles (van der Heijden, Janssen, & Strik, 1986).
Medicinal Chemistry Applications
Cinnamic acid derivatives, including esters, amides, and related compounds, have shown promise in anticancer research. These compounds have been explored for their synthesis and biological evaluation, highlighting their potential as antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Production Routes
Biotechnological routes based on lactic acid production from biomass discuss the production of various chemicals, including esters from lactic acid via chemical and biotechnological routes. This illustrates the potential for using organic acids and their esters in green chemistry applications (Gao, Ma, & Xu, 2011).
Analytical Chemistry and Food Safety
The analysis of fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, in food and biological samples demonstrates the importance of esters in food safety and analytical chemistry. These studies focus on detection methods, exposure biomarkers, and the occurrence of esters in foods, emphasizing the need for understanding the chemistry and toxicology of esters in various applications (Gao, Li, Huang, & Yu, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCPHIUAUEIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

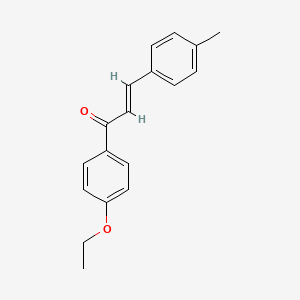
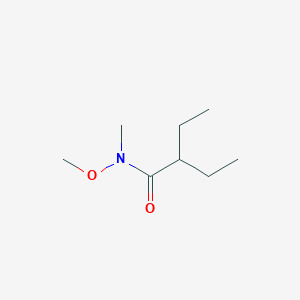
![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)

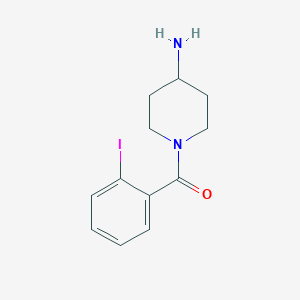
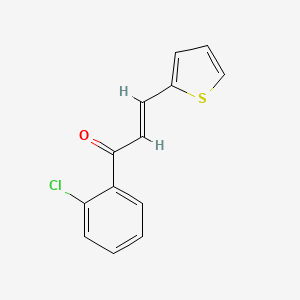
![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)

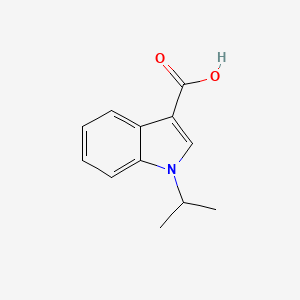
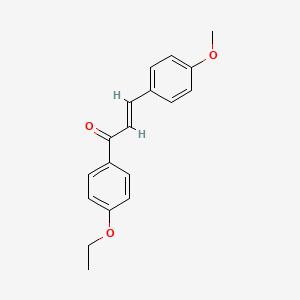
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
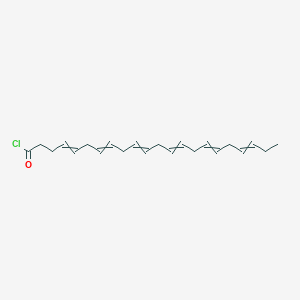
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)
